(3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
One common synthetic route includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to a hydrazine derivative.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylhydrazono group may participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
1-Acetyl-β-carboline: A compound with potential melanogenic stimulating activity.
The uniqueness of 1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2-hydroxy-3-phenyldiazenylindol-1-yl)ethanone |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)19-14-10-6-5-9-13(14)15(16(19)21)18-17-12-7-3-2-4-8-12/h2-10,21H,1H3 |
InChI Key |
BPWWILSZRXLYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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